molecular formula C15H24N2O4S B2996563 N-(2-methoxyethyl)-2-(2,3,5,6-tetramethylbenzenesulfonamido)acetamide CAS No. 690644-48-5

N-(2-methoxyethyl)-2-(2,3,5,6-tetramethylbenzenesulfonamido)acetamide

Cat. No.: B2996563
CAS No.: 690644-48-5
M. Wt: 328.43
InChI Key: UWKWFVOCYAOACD-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-(2,3,5,6-tetramethylbenzenesulfonamido)acetamide is a synthetic organic compound It is characterized by the presence of a methoxyethyl group, a tetramethylbenzenesulfonamido group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-(2,3,5,6-tetramethylbenzenesulfonamido)acetamide typically involves the following steps:

    Formation of the sulfonamide group: This can be achieved by reacting 2,3,5,6-tetramethylbenzenesulfonyl chloride with an appropriate amine under basic conditions.

    Introduction of the acetamide group: The sulfonamide intermediate can then be reacted with chloroacetyl chloride in the presence of a base to form the acetamide derivative.

    Attachment of the methoxyethyl group: Finally, the acetamide derivative can be reacted with 2-methoxyethylamine to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-2-(2,3,5,6-tetramethylbenzenesulfonamido)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-methoxyethyl)-2-(2,3,5,6-tetramethylbenzenesulfonamido)acetamide may have various scientific research applications, including:

    Medicinal Chemistry: Potential use as a drug candidate or intermediate in the synthesis of pharmaceuticals.

    Materials Science: Possible applications in the development of new materials with specific properties.

    Industrial Chemistry: Use as a reagent or intermediate in industrial chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-(2,3,5,6-tetramethylbenzenesulfonamido)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyethyl)-2-(2,3,5,6-tetramethylbenzenesulfonamido)propionamide: Similar structure with a propionamide group instead of an acetamide group.

    N-(2-ethoxyethyl)-2-(2,3,5,6-tetramethylbenzenesulfonamido)acetamide: Similar structure with an ethoxyethyl group instead of a methoxyethyl group.

Uniqueness

N-(2-methoxyethyl)-2-(2,3,5,6-tetramethylbenzenesulfonamido)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(2-methoxyethyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4S/c1-10-8-11(2)13(4)15(12(10)3)22(19,20)17-9-14(18)16-6-7-21-5/h8,17H,6-7,9H2,1-5H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKWFVOCYAOACD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NCC(=O)NCCOC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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